Validated Synthetic Utility: Elinogrel API Intermediate
Methyl 2-amino-4,5-difluorobenzoate is a proven and documented intermediate in a patented synthesis of Elinogrel potassium [1]. The synthetic route utilizes a condensation reaction between the target compound and 4-nitrophenyl chloroformate in refluxing CH2Cl2 to yield a key 4-nitrophenyl carbamate intermediate, which is then further elaborated to the final drug substance [2]. In contrast, the free acid analog, 2-amino-4,5-difluorobenzoic acid (4,5-difluoroanthranilic acid), lacks the requisite ester functionality and would be unreactive under these specific reaction conditions without prior esterification .
| Evidence Dimension | Reactivity in Elinogrel API Synthesis Step |
|---|---|
| Target Compound Data | Reacts with 4-nitrophenyl chloroformate in refluxing CH2Cl2 to form a carbamate intermediate, enabling the full API synthesis |
| Comparator Or Baseline | 2-Amino-4,5-difluorobenzoic acid (free acid, CAS 83506-93-8) |
| Quantified Difference | Target compound is a direct reactant; comparator is unreactive in this step and would require a separate esterification step. |
| Conditions | Patent-specified synthetic route for Elinogrel potassium |
Why This Matters
For organizations developing or manufacturing Elinogrel or structurally related quinazolinediones, the use of this specific methyl ester is non-negotiable to follow the validated, patented synthetic pathway.
- [1] Drug Synthesis Database. (n.d.). Synthesis Route 1 for Elinogrel potassium. View Source
- [2] Scarborough, R. M., Pandey, A., Yiannikouros, G. P., et al. (Portola Pharmaceuticals, Inc.). (2007). Substituted-(quinazolinyl)phenyl thiophenyl-sulfonylureas, methods for making and intermediates thereof. US Patent Application US 2007/208045 A1. View Source
